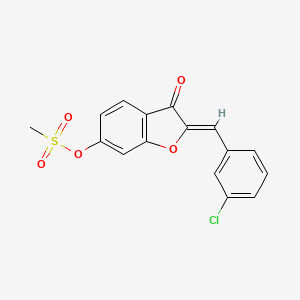

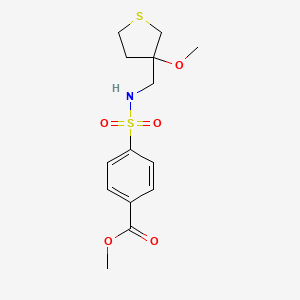

![molecular formula C27H19N5O3S B2512739 3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 2097931-84-3](/img/structure/B2512739.png)

3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are heterocyclic compounds, meaning they contain atoms of at least two different elements in the ring structure. In this case, the ring structure contains carbon, nitrogen, and sulfur atoms.

Synthesis Analysis

The synthesis of such compounds often involves the use of eco-compatible catalysts and reaction conditions . A common approach is a one-pot, three-step cascade process engaging multiple reactive centers .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The triazoloquinazoline core is a relevant structural template in both natural and synthetic biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The presence of an amide, amine, carbonyl, azide, and alkyne group suggests that it could participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Nucleophilic Reactions and Chemical Synthesis

Research on nucleophilic reactions involving compounds with benzenesulfonyl groups and triazoloquinazoline derivatives reveals their utility in creating complex molecular structures. For instance, Hamby and Bauer (1987) investigated reactions of 3-benzenesulfonyloxyalloxazine and its analogs, demonstrating the formation of various products like carboxy-s-triazoloquinoxalin-ones and imidazoloquinoxalines, indicating the versatility of these compounds in synthetic chemistry (J. M. Hamby & L. Bauer, 1987).

Antimicrobial and Nematicidal Agents

A novel class of triazoloquinazolinylthiazolidinones was synthesized and evaluated for antimicrobial and nematicidal activities by Reddy et al. (2016). This research underscores the potential of triazoloquinazoline derivatives as bases for developing new antimicrobial and nematicidal agents, with certain compounds showing significant activity against various microorganisms (C. Sanjeeva Reddy, Gaddam Rajesh Kumar, & B. Sunitha, 2016).

Antihistaminic Agents

Alagarsamy et al. (2008) synthesized a series of triazoloquinazolin-5-ones, revealing their potential as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with some derivatives being comparable to or even more potent than standard antihistaminic drugs, indicating the promise of triazoloquinazoline derivatives in developing new antihistamines (V. Alagarsamy, D. Shankar, & S. Murugesan, 2008).

Anticancer Activity

The synthesis and evaluation of triazoloquinoline derivatives for anticancer activity were explored by Reddy et al. (2015). Certain urea derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, showcasing the potential of triazoloquinazoline frameworks in anticancer drug development (B. N. Reddy et al., 2015).

Adenosine Antagonists

Research on triazoloquinazoline derivatives as adenosine antagonists by Francis et al. (1988) highlights their potential in modulating adenosine receptor activity. These compounds could serve as leads for developing new therapeutics targeting various conditions mediated by adenosine receptors (J. Francis et al., 1988).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N5O3S/c33-36(34,22-11-5-2-6-12-22)27-26-29-25(23-13-7-8-14-24(23)32(26)31-30-27)28-19-15-17-21(18-16-19)35-20-9-3-1-4-10-20/h1-18H,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWZEZINMYUOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

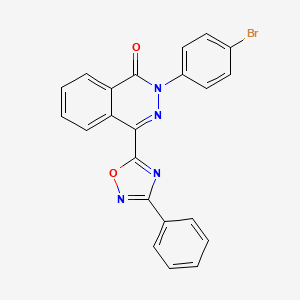

![5-[(3,3-Difluoroazetidin-1-yl)methyl]-1-methylimidazole](/img/structure/B2512665.png)

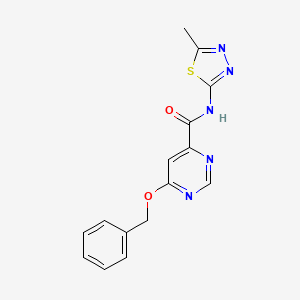

![N-(4-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2512667.png)

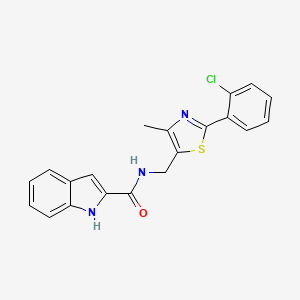

![(Z)-5-(4-methoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2512668.png)

![5-methyl-1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2512670.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2512674.png)

![4-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2512679.png)